molecular formula C16H15NO3 B13974701 Phenyl 3-benzamidopropanoate CAS No. 89928-12-1

Phenyl 3-benzamidopropanoate

Cat. No.: B13974701
CAS No.: 89928-12-1
M. Wt: 269.29 g/mol
InChI Key: MRYIAHXLFBNBIJ-UHFFFAOYSA-N
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Description

Phenyl 3-benzamidopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a benzamide moiety through a propanoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-benzamidopropanoate can be synthesized through the esterification of 3-benzamidopropanoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-benzamidopropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3-benzamidopropanoic acid and phenol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products:

    Hydrolysis: 3-Benzamidopropanoic acid, phenol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Phenyl 3-benzamidopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl 3-benzamidopropanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phenyl 3-benzamidopropanoate can be compared with other similar compounds, such as:

    Phenyl benzoate: Similar ester structure but lacks the benzamide moiety.

    3-Benzamidopropanoic acid: Similar structure but lacks the ester linkage.

    Phenylpropanoic acid: Similar phenyl group and propanoic acid structure but lacks the benzamide moiety.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a benzamide moiety, which confer specific chemical and biological properties

Properties

CAS No.

89928-12-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

phenyl 3-benzamidopropanoate

InChI

InChI=1S/C16H15NO3/c18-15(20-14-9-5-2-6-10-14)11-12-17-16(19)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)

InChI Key

MRYIAHXLFBNBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)OC2=CC=CC=C2

Origin of Product

United States

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